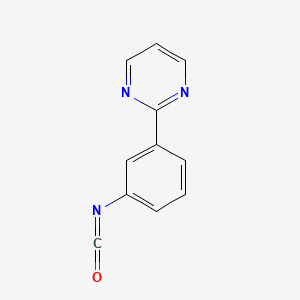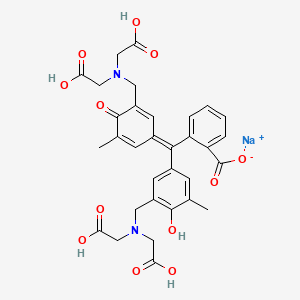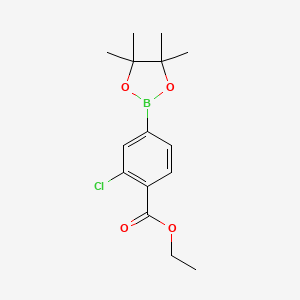
Ácido indole-3-borónico
Descripción general
Descripción
(1H-Indol-3-yl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1H-Indol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido indole-3-borónico, se utilizan cada vez más en diversas áreas de investigación. Interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en varias aplicaciones de detección . Estas aplicaciones pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto implica el uso de ácidos borónicos para etiquetar o marcar moléculas biológicas para su posterior estudio o manipulación .
Manipulación y modificación de proteínas
Los ácidos borónicos, incluido el ácido indole-3-borónico, han mostrado un crecimiento significativo en su interacción con las proteínas. Se utilizan para la manipulación de proteínas y el etiquetado celular . Esto permite el estudio y la comprensión de la función y la estructura de las proteínas .
Desarrollo de terapias
Los ácidos borónicos se utilizan en el desarrollo de terapias . Sus propiedades únicas les permiten utilizarse en la creación de nuevos medicamentos y tratamientos .
Tecnologías de separación
Los ácidos borónicos también se utilizan en tecnologías de separación . Esto implica el uso de ácidos borónicos para separar diferentes moléculas en función de sus interacciones con el ácido borónico .
Liberación controlada de insulina
Los ácidos borónicos se han utilizado en polímeros para la liberación controlada de insulina . Esto tiene aplicaciones potenciales en el tratamiento de la diabetes .
Síntesis de moléculas biológicamente activas
El ácido indole-3-borónico participa en la síntesis de moléculas biológicamente activas. Por ejemplo, se ha utilizado en la síntesis de inhibidores de indol de MMP-13 para el tratamiento de enfermedades artríticas y pirimidinas sustituidas que actúan como inhibidores de la polimerización de tubulina .
Reacciones de acoplamiento de Suzuki
El ácido indole-3-borónico también participa en las reacciones de acoplamiento de Suzuki para la síntesis de Aril-hetarylfurocumarinas . Este es un tipo de reacción de acoplamiento cruzado que se utiliza en química orgánica para formar enlaces carbono-carbono .
Mecanismo De Acción
Target of Action
Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .
Mode of Action
The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .
Biochemical Pathways
Indole-3-boronic acid affects several biochemical pathways:
- The compound induces detoxification enzymes (such as CYP1A1) that enhance the breakdown of harmful substances. AhR activation modulates immune cell function and cytokine production. AhR-mediated gene expression impacts cell growth and differentiation .
Pharmacokinetics
The pharmacokinetic properties of Indole-3-boronic acid include:
- The compound is absorbed through the gastrointestinal tract. It distributes to various tissues, including the liver and kidneys. Indole-3-boronic acid undergoes hepatic metabolism, primarily via CYP enzymes. The compound is excreted mainly in urine. Its bioavailability depends on factors like solubility and stability .
Result of Action
The molecular and cellular effects of Indole-3-boronic acid include:
- The compound exhibits antioxidant properties, protecting cells from oxidative stress. AhR activation suppresses proinflammatory cytokines and chemokines . By influencing detoxification pathways and immune responses, Indole-3-boronic acid may play a role in cancer prevention or treatment.
Action Environment
Environmental factors impact the compound’s efficacy and stability:
- The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.
Propiedades
IUPAC Name |
1H-indol-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTHBZMGHRDZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625167 | |
| Record name | 1H-Indol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741253-05-4 | |
| Record name | 1H-Indol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



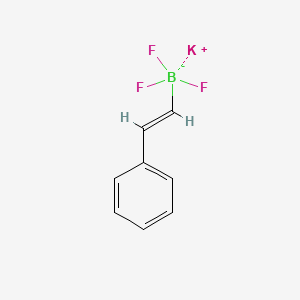

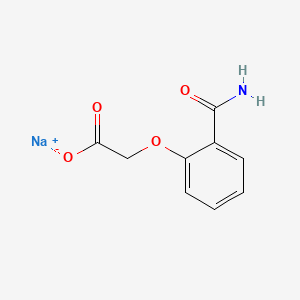

![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)
